Tert-butyl octyl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
844640-14-8 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl octyl carbonate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-15-12(14)16-13(2,3)4/h5-11H2,1-4H3 |
InChI Key |
RHRWUXUMABTZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC(C)(C)C |
Origin of Product |
United States |
Contextualizing Alkyl Carbonates in Modern Organic Synthesis
Alkyl carbonates are a class of organic compounds that feature a carbonate group flanked by two alkyl groups. They play a significant role in modern organic synthesis due to their versatile reactivity. researchgate.net These compounds are utilized across various chemical industries as plasticizers, emulsifiers, and solvents. mdpi.com
In the realm of organic synthesis, alkyl carbonates are recognized for their utility as:
Protecting groups: They are employed to protect alcohol functionalities during complex synthetic sequences. researchgate.net
Intermediates: Their structure allows them to serve as valuable intermediates for the synthesis of fine chemicals and pharmaceutical compounds. researchgate.net
Reagents: Asymmetric alkyl carbonates, in particular, can act as selective alkylating agents under specific conditions, offering a safer alternative to other methods. researchgate.net For instance, they can be used for the O-methylation of phenols at ambient pressure, which is a safer approach compared to methods requiring sealed, pressurized vessels. researchgate.net
Solvents: Dialkyl carbonates (DACs) are considered aprotic polar solvents and are noted for being non-toxic and biodegradable. rsc.org Their polarity and boiling points can be adjusted by altering the length and nature of their alkyl chains. rsc.org
The synthesis of alkyl carbonates can be achieved through several methods, including the reaction of alcohols with ethyl chloroformate or through the transcarbonation reaction. mdpi.comrsc.org The direct reaction of an alcohol with carbon dioxide is another route, often explored for its "green" chemistry potential. rsc.org
Structural Features and Synthetic Significance of Tert Butyl Octyl Carbonate
Tert-butyl octyl carbonate is an asymmetric dialkyl carbonate, meaning it has two different alkyl groups attached to the central carbonate moiety: a bulky tert-butyl group and a linear octyl group. This structural arrangement is key to its chemical behavior and synthetic utility.
Structural and Physical Properties
The distinct alkyl groups influence the molecule's physical and chemical properties. The tert-butyl group provides steric hindrance, while the octyl chain contributes to its lipophilicity.
| Property | Value/Description | Reference |
| Physical State | Colorless liquid | acs.org |
| Molecular Formula | C₁₃H₂₆O₃ | |
| Molecular Weight | 230.34 g/mol | |
| Rf Value | 0.68 (4% ethyl acetate (B1210297)/hexane) | acs.org |
This table is interactive. Data can be sorted and filtered.
Synthetic Research Findings
Research has highlighted the role of this compound primarily as an intermediate in reactions involving di-tert-butyl dicarbonate (B1257347) (Boc₂O) and alcohols. In a study by Bartoli et al., the reaction of octan-1-ol with Boc₂O in the presence of anhydrous magnesium perchlorate (B79767) resulted in the formation of tert-butyl octyl ether, with this compound being a potential, though not isolated, intermediate in the pathway to the ether. acs.org
A more detailed investigation into the reaction of alcohols with Boc₂O, catalyzed by ytterbium triflate (Yb(OTf)₃), explicitly identified this compound as a product. acs.org In this study, the reaction of octan-1-ol with di-tert-butyl dicarbonate and Yb(OTf)₃ at 80 °C yielded this compound as a colorless liquid. acs.org The formation of either the carbonate or the corresponding ether was found to be dependent on reaction conditions such as temperature and solvent. researchgate.net For example, changing the solvent from nitromethane (B149229) to acetonitrile (B52724) at 60 °C led to a mixture of both tert-butyl octyl ether and this compound. researchgate.net
The 1H NMR spectrum for this compound has been reported as follows:
1H NMR (300 MHz, CDCl₃): δ 0.88 (t, J = 6.6 Hz, 3H, CH₃), 1.27–1.29 (m, 8H, CH₂), 1.51 (s, 9H, -C(CH₃)₃), 1.58–1.71 (m, 4H, CH₂), 4.05 (t, J = 6.9, 2H, OCH₂). acs.org
This spectroscopic data confirms the presence of both the octyl and tert-butyl groups within the molecule's structure. The synthetic significance of this compound is therefore closely tied to its role as an intermediate in etherification reactions, where its formation and subsequent conversion are influenced by the choice of catalyst and reaction environment. acs.orgresearchgate.net
Catalytic Systems for Tert Butyl Octyl Carbonate Formation and Transformation
Lanthanide Triflate Catalysis in Carbonate Synthesischemeurope.com
Lanthanide triflates have emerged as highly effective and environmentally conscious Lewis acid catalysts in a multitude of organic reactions. chemeurope.com Their stability in aqueous solutions, potential for recovery and reuse, and high selectivity make them attractive alternatives to traditional, often corrosive and toxic, catalysts. chemeurope.com These catalysts operate under mild conditions, which contributes to safer processes and reduced energy consumption. chemeurope.com
Erbium(III) Catalyzed Synthesis of Tert-butyl Carbonatesrsc.org
Erbium(III) triflate (Er(OTf)₃) has demonstrated notable catalytic activity in the formation of tert-butyl carbonates. organic-chemistry.orgsorbonne-universite.fr Research has shown that Er(OTf)₃ can efficiently catalyze the reaction between alcohols and di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the corresponding tert-butyl carbonates. organic-chemistry.orgsorbonne-universite.fr In some cases, the tert-butyl carbonate is formed as a kinetic product, which can then be transformed into a more thermodynamically stable tert-butyl ether. organic-chemistry.orgsorbonne-universite.fr
A study on the reaction of 4-methoxyphenol (B1676288) with Boc₂O in the presence of Er(OTf)₃ highlighted the formation of the tert-butyl carbonate as a primary product, which subsequently converted to the tert-butyl ether. sorbonne-universite.fr The use of Er(OTf)₃ offers a sustainable approach, often requiring only catalytic amounts and proceeding under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net
Ytterbium Triflate (Yb(OTf)₃) Mediated Reactions for Carbonate Formationacs.orgpuchd.ac.in
Ytterbium triflate (Yb(OTf)₃) is another lanthanide catalyst that has been effectively utilized in reactions involving di-tert-butyl dicarbonate. acs.orgpuchd.ac.in While often employed for the synthesis of tert-butyl ethers, the formation of tert-butyl carbonates as intermediates or undesired products has been observed, particularly under specific reaction conditions. acs.orgacs.org For instance, in the reaction of octan-1-ol with Boc₂O catalyzed by Yb(OTf)₃ in acetonitrile (B52724) at room temperature, tert-butyl octyl carbonate was obtained as the primary product with a 38% yield. acs.orgacs.org
The choice of solvent and temperature plays a crucial role in directing the reaction towards either the carbonate or the ether. acs.orgacs.org At lower temperatures, the formation of the carbonate is often favored. acs.orgacs.org Yb(OTf)₃ is recognized for its utility in various organic transformations, including the synthesis of carbamates from amines and dimethyl carbonate. researchgate.nettandfonline.comgrafiati.com
Heterogeneous Catalysts in this compound Production
To enhance catalyst reusability and simplify product purification, solid-supported catalysts have been developed. These heterogeneous systems offer significant advantages in terms of sustainability and process efficiency.
MCM-43 as a Catalyst Support for Erbium(III)rsc.org
Mesoporous silica (B1680970) materials, such as MCM-41 (a close relative of MCM-43), have been successfully employed as supports for lanthanide catalysts. rsc.orgmdpi.com An erbium(III)-supported catalyst, Er(III)-MCM-41, has been shown to be an efficient and reusable solid catalyst for the synthesis of O-tert-butoxy carbonates. rsc.org This heterogeneous catalyst facilitates the reaction under solvent-free conditions, often assisted by ultrasound, providing a green and effective method for carbonate formation. rsc.org The use of such supported catalysts circumvents the need for recovering the catalyst from the reaction mixture, a common challenge in homogeneous catalysis. rsc.orgmdpi.com The immobilization of erbium on the mesoporous silica support has been achieved through methods like microwave-assisted grafting. mdpi.comnih.gov
Mechanistic Roles of Catalysts in Reaction Pathwaysorganic-chemistry.orgsorbonne-universite.fr
The catalytic action of lanthanide triflates in the formation of tert-butyl carbonates involves their function as Lewis acids. chemeurope.com The lanthanide metal ion coordinates with an oxygen atom on the di-tert-butyl dicarbonate, activating it for nucleophilic attack by the alcohol. sorbonne-universite.frmdpi.com
In the Er(OTf)₃-catalyzed reaction, a proposed mechanism suggests the initial fast conversion of the alcohol and Boc₂O into the tert-butyl carbonate. sorbonne-universite.fr This carbonate then undergoes a slower, catalyst-mediated transformation to the corresponding tert-butyl ether through the elimination of carbon dioxide. sorbonne-universite.fr The catalyst is then regenerated and can participate in further reaction cycles. sorbonne-universite.fr The presence of the triflate counterion is also significant, as triflic acid itself is a "superacid," contributing to the high electrophilicity of the metal triflate complex. chemeurope.com
The reaction pathway can be influenced by factors such as temperature and the electronic nature of the substrates. organic-chemistry.orgsorbonne-universite.fr For example, increasing the reaction temperature can favor the conversion of the initially formed carbonate to the ether. acs.orgacs.org
Table of Reaction Data:
| Catalyst | Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| Yb(OTf)₃ | Octan-1-ol | Boc₂O | Acetonitrile | RT | This compound | 38 | acs.orgacs.org |
| Er(OTf)₃ | 4-Methoxyphenol | Boc₂O | Dichloromethane (B109758) | Reflux | Tert-butyl carbonate | Major Product | sorbonne-universite.fr |
Reaction Mechanisms Pertaining to Tert Butyl Octyl Carbonate
Mechanistic Insights into O-Boc-ester Formation
The synthesis of tert-butyl octyl carbonate, an O-Boc-ester, is typically achieved through the reaction of an alcohol with a tert-butoxycarbonyl (Boc) donating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). This process is a cornerstone of protecting group chemistry. researchgate.netacs.org The reaction of octan-1-ol with Boc₂O can yield this compound, often as an intermediate en route to other products. acs.orgacs.org
The fundamental step in the formation of this compound is the nucleophilic addition of the alcohol to a carbonyl group. masterorganicchemistry.com The carbon-oxygen double bond in a carbonyl group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sachemguide.co.uk In this context, the oxygen atom of octan-1-ol acts as the nucleophile.
The mechanism begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the Boc-donating reagent (e.g., Boc₂O). jove.com This attack leads to the breaking of the carbonyl π bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate. ksu.edu.salibretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com
The efficiency and selectivity of O-Boc-ester formation can be significantly enhanced by the use of catalysts, particularly Lewis acids. Under acidic conditions, the carbonyl oxygen is protonated or coordinated by the Lewis acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles like alcohols. jove.comlibretexts.org
In the synthesis involving di-tert-butyl dicarbonate, Lewis acids such as Ytterbium triflate (Yb(OTf)₃) can be used. researchgate.netacs.org The catalyst activates the Boc₂O, facilitating the nucleophilic attack by the alcohol. The reaction between octan-1-ol and Boc₂O in the presence of Yb(OTf)₃ can produce this compound, particularly at room temperature in solvents like acetonitrile (B52724). acs.org This carbonate is often an intermediate that can be converted to other products under different conditions. acs.orgresearchgate.net
Nucleophilic Addition to Carboxyl Functionality
Decarboxylative Processes and Ether Formation from this compound
This compound can undergo further transformation to yield tert-butyl octyl ether through a decarboxylative process. This reaction is of significant interest as it provides a pathway for the tert-butylation of alcohols. researchgate.netacs.org
A proposed mechanism for the conversion of the carbonate to the ether, particularly when catalyzed by a Lewis acid like Yb(OTf)₃, involves the formation of a mixed anhydride (B1165640) intermediate. researchgate.net It is hypothesized that the Lewis acid coordinates to the carbonate, facilitating a rearrangement. This intermediate can then proceed through a six-membered transition state, leading to the elimination of carbon dioxide and tert-butanol, ultimately forming the desired tert-butyl ether. researchgate.net This pathway highlights a decarboxylative etherification reaction. researchgate.net
Temperature plays a critical role in directing the reaction of octan-1-ol and Boc₂O towards either the carbonate or the ether. While the formation of this compound can occur at room temperature, elevated temperatures are generally required to promote the subsequent decarboxylation and transformation into tert-butyl octyl ether. acs.orgacs.org
For instance, in the Yb(OTf)₃-catalyzed reaction in acetonitrile, conducting the reaction at room temperature primarily yields the this compound. acs.org However, increasing the temperature to 60-80 °C shifts the equilibrium, favoring the formation of tert-butyl octyl ether. acs.orgacs.org This indicates that the conversion of the carbonate to the ether has a higher activation energy, a barrier that is overcome with thermal energy.
| Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of tert-butyl octyl ether (%) | Reference |
|---|---|---|---|---|---|
| Nitromethane (B149229) | Room Temp | 8 | 28 | 40 | acs.org |
| Nitromethane | 60 | 1 | - | 70 | acs.org |
| Acetonitrile | Room Temp | - | 38 | - | acs.orgacs.org |
| Acetonitrile | 60 | - | Trace | 54 | acs.org |
| Acetonitrile | 80 | - | - | 72 | researchgate.net |
Pathways for Elimination of Carbon Dioxide and Tert-butanol
Kinetic Studies of this compound Reaction Pathways
Specific kinetic studies detailing the reaction pathways of this compound are not extensively documented in the surveyed literature. However, kinetic analyses of structurally related tert-butyl carbonates and carbamates provide valuable insights into the methodologies used and the expected behavior. Techniques such as Differential Scanning Calorimetry (DSC) and spectrophotometry are commonly employed to determine kinetic parameters like reaction order, activation energy, and rate constants. researchgate.netkoreascience.kr
For example, the thermal decomposition of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) was studied using DSC under both isothermal and non-isothermal conditions, with the data being fitted to an empirical nth-order rate equation. researchgate.net Similarly, the kinetics of the aminolysis of t-butyl 2-pyridyl carbonate were investigated spectrophotometrically, yielding second-order rate constants. koreascience.kr The thermal decomposition of t-butyl N-arylcarbamates in solution was found to follow first-order kinetics, with rates determined by monitoring reactant disappearance via NMR or product formation via gas chromatography. cdnsciencepub.com These studies underscore that the stability and reactivity of such compounds are highly dependent on their specific structure and the reaction conditions.
| Compound | Reaction | Method | Key Finding | Reference |
|---|---|---|---|---|
| tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) | Thermal Decomposition | DSC | Decomposition modeled by an empirical nth-order rate equation. | researchgate.net |
| t-butyl 2-pyridyl carbonate | Aminolysis | Spectrophotometry | Reaction follows second-order kinetics; Brønsted plot suggests a concerted mechanism. | koreascience.kr |
| t-butyl N-arylcarbamates | Thermal Decomposition | NMR / Gas Chromatography | Reaction is first-order, yielding CO₂, isobutylene, and amine. | cdnsciencepub.com |
Optimization of Reaction Conditions for Tert Butyl Octyl Carbonate Synthesis and Derivatization
Solvent Effects on Reaction Outcomes and Selectivity
The choice of solvent is a crucial factor that can dramatically influence the outcome of the synthesis of tert-butyl octyl carbonate, particularly in reactions involving its formation as an intermediate or a primary product. The polarity and coordinating ability of the solvent can dictate the reaction pathway, favoring either the desired carbonate or alternative products like ethers.
In the ytterbium triflate (Yb(OTf)₃)-catalyzed reaction between octan-1-ol and di-tert-butyl dicarbonate (B1257347) (Boc₂O), the solvent choice determines the selectivity between the formation of this compound and tert-butyl octyl ether. acs.orgacs.org For instance, conducting the reaction in acetonitrile (B52724) at room temperature selectively yields this compound with a 38% yield. acs.org In contrast, a similar reaction in nitromethane (B149229) at room temperature produces a mixture, yielding 28% of the carbonate alongside 40% of the corresponding ether. acs.org Solvents such as dichloromethane (B109758) (CH₂Cl₂), 1,4-dioxane, and dimethylformamide (DMF) also lead to the formation of the ether product at elevated temperatures, suggesting that the carbonate is a key intermediate whose isolation or further reaction is solvent-dependent. acs.org The change in product selectivity when switching from nitromethane to acetonitrile at 60 °C, which results in a mixture of both ether and carbonate, underscores the need for a carefully matched solvent and temperature combination for optimal results. researchgate.net
The principle that solvent polarity governs reaction selectivity is a general one in carbonate chemistry. In palladium-catalyzed reactions, a switch between a polar aprotic solvent like DMF and a less polar solvent like dioxane can lead to completely different products. This highlights the power of the solvent to control chemoselectivity by stabilizing different transition states or intermediates.
Table 1: Effect of Solvent and Temperature on the Yield of this compound (3) vs. Tert-butyl Octyl Ether (2)
Data sourced from references acs.orgacs.orgresearchgate.net. Note: "Present" indicates the formation of the carbonate was observed but the specific yield was not quantified in the mixture.
Temperature and Reaction Time Dependence
Temperature and reaction duration are pivotal parameters that are intricately linked with solvent effects in the synthesis of this compound. acs.org Research shows that this compound often acts as a thermally sensitive intermediate. acs.org For example, in the Yb(OTf)₃-catalyzed reaction of octan-1-ol with Boc₂O in nitromethane, the carbonate is formed at room temperature over an 8-hour period. acs.org However, increasing the temperature to 60°C for just 1 hour directs the reaction to selectively produce the ether, indicating that higher temperatures favor the conversion or decomposition of the carbonate intermediate. acs.orgacs.org
This temperature dependence is also critical for avoiding side reactions, such as the deprotection of the desired product at elevated temperatures over extended periods. acs.org For instance, while 80°C in acetonitrile provides a high yield (92%) of tert-butyl octyl ether within an hour, prolonged reaction times can lead to the degradation of this product. acs.orgresearchgate.net Studies on the stability of the ether product at 80°C showed 30% deprotection after 4 hours and up to 90% after 18 hours. acs.org Therefore, optimizing temperature and time is a balancing act to ensure the complete formation of the desired product while preventing its subsequent degradation. Lowering the reaction temperature can sometimes improve yields by minimizing these unwanted side reactions, even if it requires longer reaction times. acs.org
Table 2: Influence of Temperature and Time on Product Formation in Acetonitrile
Data sourced from references acs.orgacs.orgresearchgate.net.
Stoichiometric Ratios of Reactants and Catalysts
The molar ratios of reactants and the loading of the catalyst are fundamental variables that must be precisely controlled to maximize the yield and selectivity in carbonate synthesis. In the formation of this compound and its subsequent conversion to ether using octan-1-ol and di-tert-butyl dicarbonate (Boc₂O), an excess of Boc₂O is generally favorable. acs.orgresearchgate.net Using 2.3 equivalents of Boc₂O was found to improve the yield of the ether product, suggesting it helps drive the reaction to completion. researchgate.net
Catalyst loading requires careful optimization, as both insufficient and excessive amounts can be detrimental. In the Yb(OTf)₃-catalyzed synthesis of tert-butyl octyl ether, a catalyst loading of 5 mol% was found to be optimal. acs.orgresearchgate.net Increasing the catalyst loading to 10 mol% actually resulted in a lower yield, which was attributed to the catalytic deprotection of the ether product at higher catalyst concentrations. acs.orgresearchgate.net
In related syntheses, the interplay between a reagent and a catalyst is crucial. For instance, in the synthesis of oxazolidinones from epoxides and Boc₂O, balancing the equivalents of Boc₂O and the base catalyst (triethylamine, Et₃N) is essential for efficiency. nih.gov A high yield could be maintained by either using 1.5 equivalents of Boc₂O with 2 equivalents of Et₃N or by reducing Boc₂O to 1.1 equivalents while increasing Et₃N to 3.0 equivalents. nih.gov This demonstrates that a lower amount of the primary reagent can be compensated for by a higher catalyst loading, which can be a cost-effective strategy. The absence of the base catalyst in this system resulted in the exclusive formation of an intermediate, highlighting the catalyst's critical role in the cyclization step. nih.gov
Table 3: Effect of Reactant and Catalyst Stoichiometry on Product Yield
Impact of Irradiation Methods (e.g., Microwave, Ultrasound)
The use of non-conventional energy sources like microwave (MW) and ultrasound irradiation offers significant advantages for chemical synthesis, including the formation of carbonates. These techniques can lead to dramatic rate enhancements, higher yields, and milder reaction conditions compared to conventional heating methods.
Ultrasound-assisted synthesis has proven highly effective in related carbonate syntheses. For example, the enzyme-catalyzed transesterification of glycerol (B35011) with dimethyl carbonate to produce glycerol carbonate saw a reduction in reaction time from 14 hours under conventional stirring to just 4 hours with ultrasonic irradiation. nih.gov The mechanism behind this enhancement involves acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process generates localized hot spots with intense heat and pressure, which increases mass transfer and accelerates reaction rates. rsc.org In some cases, ultrasound can be used without any solvent, offering a greener synthetic route. researchgate.net
Microwave irradiation is another powerful tool for intensifying carbonate synthesis. mdpi.com The synthesis of cyclic carbonates from olefins and sodium bicarbonate showed significantly higher yields and selectivities under microwave heating compared to conventional methods. rsc.org Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can drastically reduce reaction times, often from hours to minutes. organic-chemistry.orgscielo.org.mx In the synthesis of cyclic carbonates from epoxides and CO₂, microwave assistance has become a common and effective application. mdpi.com The fast and efficient heating provided by microwaves can improve yields and make processes more energy-efficient. mdpi.com
Table 4: Comparison of Conventional vs. Irradiation Methods in Carbonate Synthesis
Compound List
Table 5: List of Chemical Compounds Mentioned
Advanced Analytical Characterization Techniques in Research on Tert Butyl Octyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of tert-butyl octyl carbonate. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework of the compound. acs.orgacs.org
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments within the molecule are observed. The protons of the methyl groups in the tert-butyl group typically appear as a sharp singlet, while the protons of the octyl chain exhibit characteristic multiplets. acs.org For instance, a study reported the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 300 MHz: a triplet at δ 0.88 ppm (J = 6.6 Hz) corresponding to the terminal methyl group of the octyl chain, a multiplet between δ 1.27–1.29 ppm for the methylene (B1212753) groups of the octyl chain, and a singlet at δ 1.51 ppm for the nine equivalent protons of the tert-butyl group. acs.org Another study provided similar ¹H NMR data with the addition of a multiplet for the CHO group of the octyl moiety observed between δ 4.62-4.82 ppm. semanticscholar.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbon of the carbonate group, the quaternary carbon and methyl carbons of the tert-butyl group, and the various carbons of the octyl chain. acs.orgrsc.org This detailed structural information is crucial for confirming the successful synthesis of the compound and for identifying any potential impurities. acs.org
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |
|---|---|---|---|---|
| 0.88 | triplet | 6.6 | Terminal CH₃ of octyl group | acs.org |
| 1.27–1.29 | multiplet | CH₂ groups of octyl chain | acs.org | |
| 1.51 | singlet | (CH₃)₃C- | acs.org | |
| 4.62-4.82 | multiplet | CHO of octyl group | semanticscholar.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. This information is vital for confirming the identity of the compound and for gaining insights into its chemical structure. researchgate.net
Upon ionization in the mass spectrometer, the this compound molecule will generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a unique fingerprint for the compound. Common fragmentation pathways for carbonates include the loss of alkyl and alkoxy groups. For this compound, characteristic fragment ions would be expected from the cleavage of the tert-butyl group and the octyl group. The analysis of these fragment ions helps to piece together the structure of the original molecule. aip.org While specific mass spectral data for this compound is not detailed in the provided search results, the general principles of mass spectrometry of carbonates are well-established. researchgate.netaip.org
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification. acs.orgacs.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions. acs.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., octanol) and the formation of the product. acs.orggoogle.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the different components of the mixture will separate based on their polarity.
A reported Rf (retardation factor) value for this compound is 0.68 in a solvent system of 4% ethyl acetate (B1210297) in hexane. acs.orgacs.org This value can be used as a reference to identify the product spot on the TLC plate and to assess the completeness of the reaction. acs.org The purification of the crude product is often achieved through column chromatography, a preparative-scale version of TLC, using a similar solvent system. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Rf Value | 0.68 | acs.orgacs.org |
| Solvent System | 4% Ethyl acetate/Hexane | acs.orgacs.org |
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive technique for analyzing volatile compounds like this compound. rsc.org
In a GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. rsc.org The separated components then enter the mass spectrometer, where they are ionized and detected. rsc.org This allows for both the quantification of this compound and its unambiguous identification based on its mass spectrum. GC/MS is particularly useful for assessing the purity of the final product and for identifying any volatile impurities that may be present. frontiersin.org While specific GC/MS parameters for this compound were not available in the provided results, the technique is a standard method for the analysis of similar organic compounds. frontiersin.orgresearchgate.netresearchgate.net
Applications of Tert Butyl Octyl Carbonate in Synthetic Chemistry
Tert-butyl Octyl Carbonate as a Protecting Group Strategy in Organic Synthesis
In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced onto a functional group to prevent it from reacting in a subsequent step. The tert-butyl carbonate group, which can be introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), serves as a versatile protecting group. acs.org The formation of this compound itself can be an intermediate step in the protection of octanol (B41247) as a tert-butyl ether. acs.orgresearchgate.net
Protection of Alcohols
The protection of alcohols is a common requirement in multi-step organic synthesis to prevent their unwanted reaction. While tert-butyl ethers are a robust protecting group for alcohols due to their stability in basic conditions, their direct formation can be challenging. acs.orgresearchgate.net The reaction of an alcohol like octan-1-ol with di-tert-butyl dicarbonate in the presence of a catalyst can lead to the formation of this compound as a transient intermediate or a side product. acs.orgresearchgate.net
For instance, the reaction of octan-1-ol with Boc₂O in the presence of ytterbium triflate (Yb(OTf)₃) as a catalyst can yield a mixture of tert-butyl octyl ether and this compound. acs.org The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the desired tert-butyl ether. acs.org
Table 1: Catalytic Formation of Tert-butyl Octyl Ether and Carbonate
| Catalyst | Reagent | Product(s) | Reference |
|---|---|---|---|
| Yb(OTf)₃ | Di-tert-butyl dicarbonate | Tert-butyl octyl ether, this compound | acs.org |
| Mg(ClO₄)₂ | Di-tert-butyl dicarbonate | Tert-butyl ethers | researchgate.net |
Protection of Phenols and Carboxylic Acids
The tert-butoxycarbonyl (Boc) group is also a widely used protecting group for phenols and carboxylic acids. acs.orgstackexchange.com The reaction of a phenol (B47542) or a carboxylic acid with di-tert-butyl dicarbonate can lead to the formation of the corresponding tert-butyl carbonate or tert-butyl ester, respectively. acs.orgnih.gov This protection strategy is valuable in complex syntheses where the acidic proton of a phenol or carboxylic acid needs to be masked. acs.org For example, tert-butyl 4-cyanophenyl carbonate has been synthesized by reacting 4-cyanophenol with di-tert-butyl dicarbonate. nih.gov
Utilization as an Intermediate in Multi-step Synthesis
This compound can serve as a valuable intermediate in various synthetic transformations. As mentioned earlier, it is an intermediate in the Yb(OTf)₃-catalyzed synthesis of tert-butyl octyl ether from octan-1-ol and Boc₂O. acs.org In this reaction, the initially formed this compound can subsequently decarboxylate to form the final ether product. researchgate.net
Furthermore, the carbonate functionality itself can be a precursor for other functional groups. While specific examples for this compound are not extensively documented in this context, analogous tert-butyl carbonates are known to participate in various reactions. For instance, tert-butyl carbonates can act as nucleophiles in ring-opening reactions of epoxides. nih.gov
Non-biological Material Science Contexts (e.g., Polymer Chemistry Precursors)
While the direct application of this compound in polymer chemistry is not widely reported, the broader class of carbonates and tert-butylated compounds has relevance in material science. rsc.orgrsc.org Carbonates are monomers for the synthesis of polycarbonates, a significant class of engineering thermoplastics. rsc.org
Additionally, the introduction of tert-butyl groups into polymer structures can influence their properties. For example, the thermal decomposition of polymers containing tert-butyloxycarbonyl (Boc) groups can be utilized to create porous polymer foams, as the decomposition generates gaseous products like CO₂ and isobutene. rsc.org Although not a direct precursor, the chemistry involved in the synthesis and reactions of this compound is analogous to that used in the preparation of functional polymers. For instance, activated carbonates are used to facilitate the polymerization of sterically hindered monomers. rsc.org
Principles of Green Chemistry Applied to Tert Butyl Octyl Carbonate Synthesis
Eco-Sustainable Methodologies
Eco-sustainable methodologies in chemical synthesis focus on reducing the environmental footprint by utilizing catalytic processes, alternative energy sources, and greener solvents. nih.gov The goal is to move away from traditional methods that often rely on stoichiometric reagents and harsh conditions, which generate significant waste. researchgate.net
In the context of tert-butyl octyl carbonate synthesis, a significant advancement has been the use of metal-based catalysts. Research has demonstrated the use of Ytterbium(III) triflate (Yb(OTf)₃) as an efficient catalyst for the reaction between 1-octanol (B28484) and di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgacs.org Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, be recycled and reused, which aligns with the ninth principle of green chemistry. mlsu.ac.inkahedu.edu.in The use of Yb(OTf)₃, a Lewis acid, facilitates the reaction under milder conditions than might otherwise be required, showcasing a sustainable approach to carbonate synthesis. acs.org
Another green methodology applicable in this area is the use of alternative energy sources, such as microwave irradiation. While specifically documented for the synthesis of the related compound tert-butyl octyl ether from 1-octanol and tert-butyl bromide, microwave-assisted synthesis under solvent-free conditions represents a key green technique. This method often leads to dramatically reduced reaction times, increased yields, and eliminates the need for potentially hazardous solvents. kahedu.edu.in Applying such solvent-free, microwave-assisted conditions to the synthesis of this compound could offer a significant improvement in the process's environmental profile.
The choice of solvent is also a critical factor in green chemistry. nih.gov Research into the Yb(OTf)₃ catalyzed reaction explored various solvents, including acetonitrile (B52724) and nitromethane (B149229). acs.orgacs.org Identifying the most effective and least hazardous solvent is a key aspect of developing an eco-sustainable process. mlsu.ac.in Acetonitrile, for example, is considered a more acceptable solvent than highly hazardous options like dichloromethane (B109758). mlsu.ac.inacs.org
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.idjocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com The ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product. jocpr.com
The synthesis of this compound from 1-octanol and di-tert-butyl dicarbonate can be analyzed for its atom economy. The reaction proceeds as follows:
C₈H₁₈O (1-octanol) + C₁₀H₁₈O₅ (Di-tert-butyl dicarbonate) → C₁₃H₂₆O₃ (this compound) + C₄H₁₀O (tert-Butanol) + CO₂ (Carbon Dioxide)
To calculate the atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants.
| Compound | Formula | Molecular Weight ( g/mol ) |
| 1-Octanol | C₈H₁₈O | 130.23 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 |
| Total Reactant Mass | 348.48 | |
| This compound | C₁₃H₂₆O₃ | 230.35 |
| tert-Butanol | C₄H₁₀O | 74.12 |
| Carbon Dioxide | CO₂ | 44.01 |
Atom Economy Calculation:
Atom Economy = (Molecular Weight of this compound / Total Molecular Weight of Reactants) x 100 Atom Economy = (230.35 / 348.48) x 100 ≈ 66.1%
This calculation shows that a significant portion of the reactant atoms ends up in the byproducts (tert-butanol and carbon dioxide), highlighting an area for potential improvement through alternative synthetic routes.
Waste minimization is directly linked to atom economy but also encompasses the reduction of all waste streams, including solvents and byproducts from side reactions. um-palembang.ac.idresearchgate.net Utilizing a catalytic system like Yb(OTf)₃ is a primary strategy for waste minimization. acs.org Catalysts, used in small quantities, avoid the large amounts of waste generated by stoichiometric reagents. nih.gov Furthermore, optimizing reaction conditions to improve selectivity towards the desired product is crucial. For instance, by carefully selecting the solvent and temperature in the Yb(OTf)₃-catalyzed reaction, the formation of undesired byproducts can be suppressed, thus minimizing waste and simplifying purification. acs.orgacs.org
Development of Mild and Chemo-selective Processes
A key tenet of green chemistry is the development of synthetic processes that operate under mild conditions (e.g., ambient temperature and pressure) and exhibit high chemo-selectivity, meaning the reaction targets a specific functional group in a molecule with multiple reactive sites. mlsu.ac.inacs.org This approach reduces energy consumption and avoids the need for protecting groups, which add steps and generate waste. kahedu.edu.in
The synthesis involving 1-octanol and di-tert-butyl dicarbonate catalyzed by Yb(OTf)₃ serves as an excellent case study for the development of mild and chemo-selective processes. acs.org Research shows that the reaction outcome is highly dependent on the chosen conditions, particularly temperature and solvent. This dependency allows for the selective synthesis of either this compound or the corresponding ether. acs.orgacs.org
For example, the reaction of 1-octanol with di-tert-butyl dicarbonate in acetonitrile at room temperature selectively yields this compound (the undesired product in that particular study) with a 38% yield. acs.org However, increasing the temperature to 60°C in the same solvent shifts the reaction pathway, leading to a mixture of the desired tert-butyl octyl ether (54%) and the carbonate. acs.org A further increase to 80°C in acetonitrile results in a 92% yield of the ether, demonstrating that temperature is a critical switch for selectivity. researchgate.net
The following table, based on reported research findings, illustrates the influence of reaction conditions on product formation, highlighting the development of a chemo-selective process. acs.orgacs.org
Table 1: Influence of Reaction Conditions on the Yb(OTf)₃-Catalyzed Reaction of 1-Octanol
| Entry | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nitromethane | Room Temp. | 8 | Tert-butyl octyl ether & this compound | 40% & 28% |
| 2 | Acetonitrile | Room Temp. | 12 | This compound | 38% |
| 3 | Nitromethane | 60 | 1 | Tert-butyl octyl ether | 70% |
| 4 | Acetonitrile | 80 | 1 | Tert-butyl octyl ether | 92% |
This ability to direct the reaction towards a specific product by tuning mild process variables is a hallmark of an advanced, green chemical synthesis. It demonstrates a chemo-selective process where the catalyst's activity can be modulated to favor the formation of either the carbonate or the ether from the same set of starting materials. acs.orgacs.org
Future Research Directions and Emerging Challenges in Tert Butyl Octyl Carbonate Chemistry
Exploration of Novel Catalytic Systems
The synthesis of tert-butyl octyl carbonate, typically formed from octan-1-ol and di-tert-butyl dicarbonate (B1257347) (Boc₂O), is often accompanied by the formation of tert-butyl octyl ether, depending on the catalyst and reaction conditions. acs.orgacs.org The development of highly selective and efficient catalytic systems is a primary challenge and a significant area for future research.
Current research on similar carbonate syntheses has highlighted several classes of catalysts that could be further explored and optimized for this compound. Lewis acids, such as ytterbium triflate (Yb(OTf)₃) and erbium triflate (Er(OTf)₃), have shown promise in mediating the reaction between alcohols and Boc₂O. acs.orgacs.org However, the reaction temperature and solvent play a crucial role in determining the product distribution between the desired carbonate and the ether byproduct. acs.org Future work should focus on fine-tuning these catalyst systems to enhance the selectivity towards this compound.
Organocatalysts represent another promising frontier. Systems based on guanidines, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base), have been effective in the synthesis of other carbonates, like glycerol (B35011) carbonate. uliege.be The investigation of these and other organocatalysts for the synthesis of this compound could lead to more environmentally benign and cost-effective processes.
Heterogeneous catalysts, including supported ionic liquids and metal-organic frameworks (MOFs), offer advantages in terms of catalyst recovery and reuse, which are critical for industrial applications. chemistryviews.orgrsc.org Research into the design of heterogeneous catalysts with optimized active sites for the specific steric and electronic requirements of this compound synthesis is a key future direction.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Examples | Potential Advantages | Research Focus |
|---|---|---|---|
| Lewis Acids | Yb(OTf)₃, Er(OTf)₃, Mg(ClO₄)₂ acs.orgacs.org | High activity | Improving selectivity, optimizing reaction conditions (temperature, solvent) |
| Organocatalysts | TMG, Barton's Base uliege.be | Metal-free, milder conditions | Screening of catalyst library, mechanistic studies |
| Heterogeneous Catalysts | Supported Ionic Liquids, MOFs chemistryviews.orgrsc.org | Easy separation and recyclability | Design of tailored active sites, improving stability and long-term performance |
| Phase-Transfer Catalysts | Tetrabutylammonium Bromide (TBAB) ugent.be | Enhanced reaction rates in multiphase systems | Application in biphasic reaction media for simplified workup |
Computational and Theoretical Studies on Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding reaction mechanisms at a molecular level. nih.govnih.gov To date, there is a lack of specific computational studies on the reaction dynamics of this compound formation. Such studies are crucial for the rational design of more efficient catalytic systems. researchgate.net
Future theoretical investigations should focus on elucidating the reaction pathways leading to the formation of both this compound and the competing tert-butyl octyl ether. acs.org By modeling the transition states and intermediates for different catalytic systems, it would be possible to understand the factors that govern selectivity. For instance, DFT studies on the cycloaddition of CO₂ to epoxides have been instrumental in clarifying the role of hydrogen bonding and the mechanism of catalyst-substrate interactions. nih.gov A similar approach could be applied to the reaction of octan-1-ol with Boc₂O.
Furthermore, computational models can predict the influence of different solvents and catalyst structures on the reaction kinetics and thermodynamics. researchgate.net This predictive capability can significantly reduce the experimental effort required for process optimization by screening potential catalysts and conditions in silico before their experimental validation. Theoretical studies on the solvation of carbonate species have provided insights into their reactivity in different media, a strategy that could be extended to the this compound system. rsc.org
Integration into Flow Chemistry Systems
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. researchgate.netacs.org The integration of this compound synthesis into continuous flow systems is a significant emerging challenge and a promising area for future research.
The synthesis of other carbonates has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch processes. rsc.orgresearchgate.net For instance, the use of polymer-supported ionic liquid catalysts in continuous-flow systems has shown remarkable stability and efficiency for the synthesis of cyclic carbonates. rsc.org Similar strategies could be developed for the synthesis of this compound, potentially using packed-bed reactors containing a heterogeneous catalyst.
A key challenge in developing a flow process for this compound is the management of potential side reactions and the purification of the product in a continuous manner. Real-time process analytical technology (PAT) would be essential for monitoring the reaction and ensuring consistent product quality. researchgate.net Future research should focus on designing integrated flow systems that combine the reaction, separation, and purification steps into a single, continuous operation. The use of supercritical CO₂ as both a reactant and a solvent in flow systems has also been explored for carbonate synthesis and could offer a green alternative for the production of this compound. chemistryviews.org
Table 2: Comparison of Batch vs. Flow Synthesis for Carbonate Production
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires redesign of reactors | Easier, by extending operation time or parallelizing reactors |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |
| Process Control | Manual or semi-automated | Amenable to full automation and real-time optimization |
| Mixing | Can be inefficient, leading to side reactions | Efficient and predictable mixing |
Development of Analytical Methodologies for In Situ Monitoring
The development of robust analytical methods for in situ, real-time monitoring of chemical reactions is crucial for gaining deep mechanistic insights and for effective process control. ista.ac.atfu-berlin.de For the synthesis of this compound, where a delicate balance between the desired product and byproducts exists, in situ monitoring is particularly valuable.
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-suited for monitoring the consumption of reactants and the formation of products in real-time. bohrium.commt.com These techniques can provide kinetic data and help identify reaction intermediates, which is essential for understanding the reaction mechanism. Challenges in applying these techniques to the synthesis of this compound may include spectral overlap and the need for chemometric methods to deconvolve the complex reaction mixture.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ reaction monitoring, providing detailed structural information about the species in the reaction mixture. nih.gov The development of flow-NMR setups could be particularly beneficial for monitoring the synthesis of this compound in continuous flow systems.
Mass spectrometry (MS) based techniques, such as those using membrane introduction mass spectrometry (MIMS), can offer high sensitivity and selectivity for monitoring neutral organic analytes directly from complex reaction mixtures. acs.org The development of such methods for the this compound system would allow for precise tracking of the reaction progress and the detection of trace impurities.
Table 3: In Situ Monitoring Techniques for this compound Synthesis
| Technique | Information Provided | Potential Advantages | Potential Challenges |
|---|---|---|---|
| FTIR/Raman | Functional group changes, concentration profiles bohrium.commt.com | Non-invasive, real-time data | Spectral overlap, sensitivity |
| NMR | Detailed structural information, quantification nih.gov | Highly specific, quantitative | Lower sensitivity, requires specialized probes |
| Mass Spectrometry | Molecular weight of reactants, products, and intermediates acs.org | High sensitivity and selectivity | Requires interface to the reactor, potential for ion suppression |
Q & A
Basic: What are the key methodological considerations for synthesizing tert-butyl octyl carbonate in laboratory settings?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or transesterification reactions. Key steps include:
- Protecting Group Strategy : The tert-butyl group is often introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C) to protect hydroxyl or amine groups .
- Solvent and Catalyst Selection : Polar aprotic solvents like DMF or THF are preferred for their ability to stabilize intermediates. Bases such as sodium hydride or potassium carbonate enhance reaction efficiency .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and confirm product formation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation and PPE : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Thermal Stability : Avoid temperatures exceeding 25°C, as decomposition can release toxic gases like CO or HCl .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste in designated containers .
Advanced: How can computational modeling predict the reactivity of this compound in ion-molecule reactions?
Answer:
- Mechanistic Insights : Density functional theory (DFT) simulations can model tert-butyl ion interactions with substrates like isobutene, predicting product distributions (e.g., methylbutenes) based on electron energy thresholds .
- Kinetic Analysis : Computational tools evaluate competition between neutralization and ion-molecule reactions, such as tert-butyl ions reacting with neopentane to form propyne or 2-methyl-1-butene .
Advanced: What role does this compound play in catalytic systems or nanotechnology applications?
Answer:
- Nanoparticle Stabilization : Derivatives like tert-butyl phenyl carbonate act as surfactants in SiO2 nanoparticle dispersions, reducing interfacial tension in enhanced oil recovery (EOR) processes .
- Peptide Synthesis : The Boc (tert-butoxycarbonyl) group, introduced via di-tert-butyl dicarbonate, protects amines in solid-phase peptide synthesis, enabling controlled elongation of peptide chains .
Basic: What analytical methods are recommended for characterizing this compound and its derivatives?
Answer:
- Chromatography : GC-MS or HPLC quantifies purity and identifies byproducts .
- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, particularly the tert-butyl (δ 1.2–1.4 ppm) and carbonate carbonyl (δ 150–160 ppm) signals .
- Elemental Analysis : Combustion analysis validates molecular formula (e.g., C₁₃H₂₄O₃) .
Advanced: How can researchers resolve contradictions in decomposition data across studies?
Answer:
- Controlled Replication : Reproduce decomposition experiments under standardized conditions (e.g., inert vs. oxidative atmospheres) to isolate variables .
- Advanced Detection : Use FTIR or mass spectrometry to identify decomposition products (e.g., CO, HCl) and correlate with thermal profiles .
- Meta-Analysis : Compare data from peer-reviewed studies to identify consensus mechanisms, such as tert-butyl ion fragmentation pathways .
Advanced: What challenges arise in functionalizing this compound for complex molecule synthesis?
Answer:
- Steric Hindrance : The bulky tert-butyl group can impede nucleophilic attack, requiring optimized catalysts (e.g., Pd/C for cross-coupling) or elevated temperatures .
- Selective Deprotection : Acidic conditions (e.g., HCl/dioxane) remove Boc groups without disrupting carbonate linkages, but overexposure risks side reactions .
- Heterocycle Integration : Coupling with pyridyl or morpholine rings demands precise stoichiometry and inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
